molecular formula C13H15N3O6 B565837 MNI-caged-D-aspartate

MNI-caged-D-aspartate

Cat. No.: B565837
M. Wt: 309.27 g/mol
InChI Key: ATNVWKDWOLQDKH-MRVPVSSYSA-N
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Description

MNI-caged-D-aspartate is a D-aspartate caged with the photosensitive 4-methoxy-7-nitroindolinyl group . It is photolyzed by UV light with a quantum efficiency of 0.09 at pH 7.4 . It acts as an agonist at NMDA receptors and EAAT substrate .


Synthesis Analysis

The synthesis and characterization of this compound have been described in a study by Huang et al . It is a caged compound for selective activation of glutamate transporters and N-MthD.-aspartate receptors in brain tissue .


Molecular Structure Analysis

The chemical name of this compound is ®-α-Amino-2,3-dihydro-4-methoxy-7-nitro-γ-oxo-1H-indole-1-butanoic acid . Its molecular weight is 309.27 and its formula is C13H15N3O6 .


Chemical Reactions Analysis

This compound is a D-aspartate caged with the photosensitive 4-methoxy-7-nitroindolinyl group . Upon exposure to UV light, it undergoes photolysis, releasing D-aspartate .


Physical And Chemical Properties Analysis

This compound is soluble to 5 mM in water and to 10 mM in DMSO . . It should be stored at -20°C .

Scientific Research Applications

  • Inhibitory Effects on NMDA Receptors : MNI-caged-D-aspartate has been shown to be inert at non-saturating concentrations of the co-agonist glycine on NMDA receptors. This contrasts with CNB-caged agonists, which exhibit inhibitory effects. This highlights the usefulness of MNI-caged ligands in studies involving NMDA receptors (Maier et al., 2005).

  • Molecular Mechanism Studies of Neuronal Excitatory Amino Acid Carrier 1 (EAAC1) : A study utilized this compound for investigating the molecular mechanism of the neuronal excitatory amino acid carrier 1 (EAAC1). This compound facilitated the study of the substrate translocation step in neurotransmitter transport (Grewer et al., 2001).

  • Synthesis of Photocaged Peptides : this compound has been used in the synthesis of photocaged peptides, particularly for the side chains of aspartic acid and glutamic acid. This approach helps in the study of peptides and proteins with photochemical control (Tang et al., 2015).

  • Selective Activation of Glutamate Transporters and NMDA Receptors : this compound has been synthesized for selective activation of glutamate transporters and NMDA receptors in brain tissue. It is used for the analysis of the regulation of these proteins in their native membranes (Huang et al., 2005).

  • Caged Intracellular NMDA Receptor Blockers : Intracellular photolysis of MNI-caged compounds has been employed to study subcellular ion channel function, particularly involving NMDA receptor ion channels (Reeve et al., 2012).

  • New Caged Neurotransmitter Analogs : MNI-caged compounds have been developed as caged neurotransmitter analogs for specific glutamate receptor sub-types. These compounds are used in neuroscience for isolating post-synaptic receptor activation from pre-synaptic processes (Palma-Cerda et al., 2012).

Mechanism of Action

Target of Action

The primary targets of MNI-caged-D-aspartate are the N-methyl-D-aspartate (NMDA) receptors and high-affinity Na+/K±dependent glutamate transporters . These proteins play a crucial role in the central nervous system. The NMDA receptors are a type of ionotropic glutamate receptor that is important for controlling synaptic plasticity and memory function. The glutamate transporters, on the other hand, are responsible for the uptake of the neurotransmitter glutamate from the synaptic cleft, which is critical for preventing excitotoxicity .

Mode of Action

This compound is a photolabile analogue of D-aspartate, meaning it can be activated by light. When exposed to UV light, it undergoes photolysis, releasing D-aspartate . This D-aspartate is then efficiently transported by the glutamate transporters and can also bind to the NMDA receptors .

Biochemical Pathways

The released D-aspartate interacts with the NMDA receptors, leading to their activation. This results in the opening of the ion channel of the receptor, allowing the flow of ions across the cell membrane .

In addition, the D-aspartate is taken up by the glutamate transporters, which helps to maintain the concentration of glutamate in the synaptic cleft and prevent excitotoxicity . This uptake process is electrogenic, meaning it results in the generation of an electric current .

Pharmacokinetics

It is known that the compound is stable in aqueous solution for several days . Its photolysis is efficient, with a quantum efficiency of 0.09 at pH 7.4 .

Result of Action

The activation of NMDA receptors by the released D-aspartate can lead to various cellular responses, including the initiation of signal transduction pathways and changes in cell excitability .

The uptake of D-aspartate by the glutamate transporters helps to maintain the homeostasis of glutamate in the synaptic cleft, preserving the fidelity of transmission and preventing excitotoxicity .

Action Environment

The action of this compound is influenced by the presence of light, as it requires UV light for the photolysis and release of D-aspartate . The pH of the environment can also affect the efficiency of its photolysis . Furthermore, the presence of glutamate transporter antagonists can inhibit the uptake of the released D-aspartate .

Biochemical Analysis

Biochemical Properties

MNI-caged-D-aspartate interacts with NMDA receptors and EAATs . Upon exposure to UV light, it rapidly releases D-aspartate, which can then interact with these proteins . The nature of these interactions is likely to be similar to those of D-aspartate itself.

Cellular Effects

The effects of this compound on cells are primarily mediated through its action on NMDA receptors and EAATs . By acting as an agonist at these receptors, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with NMDA receptors and EAATs . Upon photolysis by UV light, it releases D-aspartate, which can bind to these proteins and influence their activity .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . This compound is photolyzed rapidly by UV light, with a quantum efficiency of 0.09 at pH 7.4 . This rapid release of D-aspartate allows for the temporal control of its effects .

Metabolic Pathways

As a derivative of D-aspartate, this compound is likely to be involved in similar metabolic pathways . D-aspartate is a common precursor of the essential amino acids lysine, threonine, methionine, and isoleucine in higher plants .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely to be influenced by its interactions with NMDA receptors and EAATs . Specific details on this topic could not be found in the available literature.

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its interactions with NMDA receptors and EAATs . Specific details on this topic could not be found in the available literature.

Properties

IUPAC Name

(2R)-2-amino-4-(4-methoxy-7-nitro-2,3-dihydroindol-1-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O6/c1-22-10-3-2-9(16(20)21)12-7(10)4-5-15(12)11(17)6-8(14)13(18)19/h2-3,8H,4-6,14H2,1H3,(H,18,19)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNVWKDWOLQDKH-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CCN(C2=C(C=C1)[N+](=O)[O-])C(=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2CCN(C2=C(C=C1)[N+](=O)[O-])C(=O)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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